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Compound of Interest

Compound Name: Kadsutherin F

Cat. No.: B15591826 Get Quote

Disclaimer: Extensive searches for specific spectroscopic data (NMR, MS) for a compound

explicitly named "Kadsutherin F" did not yield dedicated, verifiable results in the public

domain. The information presented in this document is based on the well-established

spectroscopic characteristics of closely related dibenzocyclooctadiene lignans isolated from

plants of the Kadsura genus. The data tables and experimental protocols are representative of

this class of compounds and are intended to serve as a technical guide for researchers,

scientists, and drug development professionals working with similar natural products.

Introduction
Kadsutherin F belongs to the family of dibenzocyclooctadiene lignans, a class of natural

products predominantly found in the plant genus Kadsura. These compounds are known for

their complex chemical structures and diverse biological activities. The structural elucidation of

these lignans relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic

Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a detailed

overview of the expected spectroscopic data for a compound of this class and outlines the

standard experimental protocols for their acquisition.

Spectroscopic Data
The following tables summarize the characteristic ¹H NMR, ¹³C NMR, and Mass Spectrometry

data for dibenzocyclooctadiene lignans from Kadsura. The specific chemical shifts and mass

fragments for Kadsutherin F may vary depending on its exact substitution pattern.
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¹H NMR Spectroscopic Data
The proton NMR spectra of dibenzocyclooctadiene lignans are characterized by signals in the

aromatic, olefinic, methoxy, and aliphatic regions. The chemical shifts (δ) are reported in parts

per million (ppm) relative to a standard internal reference (e.g., TMS).

Proton
Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Typical

Assignment

H-4, H-11 6.50 - 7.00 s - Aromatic protons

H-6, H-7 4.50 - 6.00 various various

Protons on the

cyclooctadiene

ring

OMe 3.50 - 4.00 s - Methoxyl groups

-O-CH₂-O- 5.90 - 6.10 d ~1.5
Methylenedioxy

protons

CH₃ 0.80 - 2.50 various various Methyl groups

Ester Protons various various various

Protons of ester

side chains (e.g.,

angeloyl, tigloyl)

¹³C NMR Spectroscopic Data
The carbon-13 NMR spectra provide detailed information about the carbon skeleton of the

molecule. Chemical shifts (δ) are reported in ppm.
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Carbon Chemical Shift (δ, ppm) Typical Assignment

C=O (ester) 165.0 - 175.0
Carbonyl carbons of ester

groups

C=O (ketone) 190.0 - 210.0
Carbonyl carbons of ketone

groups

Aromatic C 100.0 - 160.0 Carbons of the benzene rings

Olefinic C 120.0 - 145.0
Carbons of double bonds in

side chains

C-O 60.0 - 90.0
Carbons attached to oxygen

(cyclooctadiene ring, esters)

OMe 55.0 - 65.0 Methoxyl carbons

-O-CH₂-O- ~101.0 Methylenedioxy carbon

Aliphatic C 10.0 - 50.0
Methyl, methylene, and

methine carbons

Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental

composition and molecular weight of Kadsura lignans. Fragmentation patterns observed in

MS/MS experiments provide valuable structural information.

Ion Type m/z Value Interpretation

[M+H]⁺ Molecular Weight + 1 Protonated molecular ion

[M+Na]⁺ Molecular Weight + 23 Sodiated molecular ion

[M+K]⁺ Molecular Weight + 39 Potassiated molecular ion

Fragment Ions various

Result from the cleavage of

ester side chains, methoxy

groups, and fragmentation of

the cyclooctadiene ring.
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Experimental Protocols
The following sections detail the typical methodologies for the isolation and spectroscopic

analysis of dibenzocyclooctadiene lignans from Kadsura species.

Isolation and Purification
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Dried and Powdered Kadsura Stems/Roots

Extraction with Organic Solvents
(e.g., Ethanol, Methanol, or Chloroform)

Crude Extract

Solvent Partitioning
(e.g., between Ethyl Acetate and Water)

Ethyl Acetate Fraction

Column Chromatography
(Silica Gel)

Fractions

Preparative HPLC or Sephadex LH-20

Pure Kadsutherin F

Click to download full resolution via product page

Caption: General workflow for the isolation of lignans.
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Plant Material Preparation: The stems or roots of the Kadsura plant are collected, dried, and

ground into a fine powder.

Extraction: The powdered plant material is extracted exhaustively with an organic solvent

such as ethanol, methanol, or chloroform at room temperature. The solvent is then

evaporated under reduced pressure to yield a crude extract.

Solvent Partitioning: The crude extract is suspended in water and partitioned successively

with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The

lignan-rich fraction is typically found in the ethyl acetate extract.

Chromatographic Separation: The ethyl acetate fraction is subjected to column

chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

Fractions are collected and monitored by thin-layer chromatography (TLC).

Final Purification: Fractions containing the target compound are further purified by

preparative high-performance liquid chromatography (HPLC) or size-exclusion

chromatography on Sephadex LH-20 to yield the pure lignan.

NMR Spectroscopy

Sample Preparation
(Dissolve in Deuterated Solvent, e.g., CDCl₃)

NMR Data Acquisition
(1D: ¹H, ¹³C, DEPT; 2D: COSY, HSQC, HMBC, NOESY)

Data Processing
(Fourier Transform, Phasing, Baseline Correction)

Structure Elucidation
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Caption: Workflow for NMR-based structure elucidation.

Instrumentation: NMR spectra are typically recorded on a Bruker Avance spectrometer

operating at a proton frequency of 400 MHz or higher.

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a

deuterated solvent (e.g., chloroform-d, methanol-d₄, or acetone-d₆) in a 5 mm NMR tube.

Tetramethylsilane (TMS) is often used as an internal standard.

1D NMR:

¹H NMR: Standard proton spectra are acquired to identify the chemical shifts, multiplicities,

and coupling constants of the protons.

¹³C NMR and DEPT: Carbon-13 spectra, along with Distortionless Enhancement by

Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135), are used to

distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary

carbons.

2D NMR:

COSY (Correlation Spectroscopy): Used to identify proton-proton spin-spin couplings

within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their

directly attached carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations

between protons and carbons (typically 2-3 bonds), which is crucial for connecting

different structural fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial

proximity of protons, which is essential for determining the stereochemistry of the

molecule.
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Mass Spectrometry
Instrumentation: High-resolution mass spectra are typically acquired on a time-of-flight (TOF)

or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: A dilute solution of the purified compound in a suitable solvent (e.g.,

methanol or acetonitrile) is infused directly into the ESI source or introduced via an HPLC

system.

Data Acquisition:

Full Scan MS: The instrument is operated in positive or negative ion mode to obtain the

accurate mass of the molecular ion, allowing for the determination of the elemental

formula.

Tandem MS (MS/MS): The molecular ion is isolated and subjected to collision-induced

dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable

information for structural elucidation, particularly for identifying substituent groups and the

core skeleton.

Conclusion
The spectroscopic analysis of Kadsutherin F and related dibenzocyclooctadiene lignans

requires a combination of advanced NMR and MS techniques. The data presented in this

guide, although generalized for this class of compounds, provides a solid foundation for

researchers to interpret their own experimental results and to elucidate the complex structures

of these fascinating natural products. The detailed experimental protocols offer a standardized

approach to ensure the acquisition of high-quality spectroscopic data, which is paramount for

accurate structure determination and subsequent drug development efforts.

To cite this document: BenchChem. [Spectroscopic Data of Kadsutherin F: A Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15591826#spectroscopic-data-nmr-ms-of-
kadsutherin-f]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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